N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)benzofuran-2-carboxamide

medicinal chemistry structure-activity relationship kinase inhibitor design

This benzofuran-thiazole carboxamide features an ortho-fluorophenyl group, C4-methyl thiazole, and a methylene-linked benzofuran-2-carboxamide — a unique combination for kinase-focused screening libraries. It completes the F/Cl/Br halogen triad for SAR studies alongside published 2-bromo (HS-113) and 2-chloro (HS-111) analogs. With favorable drug-likeness (MW 366.4, TPSA 83.4 Ų, 0 Lipinski violations) and a built-in metabolic blocking group, it is ideal for PI3K/AKT/mTOR pathway profiling, DMPK microsomal stability comparisons, and free-energy perturbation (FEP) validation. Secure research-grade material (≥95%) to advance your kinase inhibitor program.

Molecular Formula C20H15FN2O2S
Molecular Weight 366.41
CAS No. 1421445-45-5
Cat. No. B2838547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)benzofuran-2-carboxamide
CAS1421445-45-5
Molecular FormulaC20H15FN2O2S
Molecular Weight366.41
Structural Identifiers
SMILESCC1=C(SC(=N1)C2=CC=CC=C2F)CNC(=O)C3=CC4=CC=CC=C4O3
InChIInChI=1S/C20H15FN2O2S/c1-12-18(26-20(23-12)14-7-3-4-8-15(14)21)11-22-19(24)17-10-13-6-2-5-9-16(13)25-17/h2-10H,11H2,1H3,(H,22,24)
InChIKeyVLIKSUNGRRXVFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((2-(2-Fluorophenyl)-4-methylthiazol-5-yl)methyl)benzofuran-2-carboxamide (CAS 1421445-45-5): Compound Identity, Physicochemical Profile, and Procurement Baseline


N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)benzofuran-2-carboxamide (CAS 1421445-45-5, PubChem CID 71795528, molecular formula C20H15FN2O2S, MW 366.4 g/mol) is a synthetic small molecule belonging to the benzofuran-2-carboxamide class, featuring a 2-(2-fluorophenyl)-4-methylthiazole core linked via a methylene bridge to a benzofuran-2-carboxamide moiety [1]. Its computed physicochemical properties—XLogP3 of 4.7, topological polar surface area (TPSA) of 83.4 Ų, and 4 rotatable bonds—place it within a favorable drug-like property space [1]. The compound is catalogued in the PubChem database and is commercially available from several international chemical suppliers, primarily as a research-grade screening compound (typical purity ≥95%) [1]. It belongs to a broader structural class of benzofuran-thiazole hybrids that have demonstrated anticancer activity through PI3K inhibition and apoptosis induction in published studies [2].

Why Generic Substitution Fails for N-((2-(2-Fluorophenyl)-4-methylthiazol-5-yl)methyl)benzofuran-2-carboxamide: Structural Determinants of Target Engagement and Selectivity


Benzofuran-thiazole carboxamides as a class exhibit highly variable biological activity depending on subtle structural modifications. Published structure-activity relationship (SAR) data for closely related analogs demonstrates that the position of halogen substitution on the phenyl ring (ortho- vs. para-fluorine), the nature of the linker between the thiazole and carboxamide (methylene vs. direct bond), and the substitution pattern on the thiazole ring all critically modulate potency, kinase selectivity profiles, and physicochemical properties [1][2]. For instance, the benzofuran-thiazole hybrid compound 6c showed PI3Kα inhibitory activity with IC50 values of 6.89–12.67 µM against multiple cancer cell lines, while close analog 7e with a different substitution pattern showed a divergent activity profile (IC50 7.31–24.86 µM) [1]. Even within a single sub-series, a change from a 2-chlorobenzyl (HS-111) to a 2-bromobenzyl (HS-113) thiazole substituent yields compounds with distinct potency and mechanism profiles in hepatocellular carcinoma models [2][3]. These data underscore that compounds within this family are not functionally interchangeable; each structural variant requires independent biological characterization. The target compound's unique combination of a 2-fluorophenyl group, a 4-methyl thiazole substitution, and a methylene-linked benzofuran-2-carboxamide constitutes a distinct chemical space that cannot be assumed equivalent to any single published analog.

Quantitative Differentiation Evidence for N-((2-(2-Fluorophenyl)-4-methylthiazol-5-yl)methyl)benzofuran-2-carboxamide: Head-to-Head Structural Comparisons Against Closest Analogs


Ortho-Fluorophenyl vs. Para-Fluorophenyl Substitution: Electronic Modulation of the Thiazole Core

The target compound bears a 2-fluorophenyl substituent at the thiazole C2 position, in contrast to the commonly explored 4-fluorophenyl analogs. In the benzofuran-thiazole chemotype, the position of the fluorine atom on the pendant phenyl ring directly influences the electron density distribution across the thiazole ring and the overall molecular dipole, which in turn modulates key interactions within kinase ATP-binding pockets [1][2]. The ortho-fluorine introduces a unique steric and electronic environment: the electron-withdrawing inductive effect (-I) of fluorine is maximized at the ortho position, and the fluorine atom can participate in orthogonal multipolar interactions (C–F···C=O and C–F···H–N) that are geometrically inaccessible to para-substituted analogs [1]. This substitution pattern has been associated with enhanced binding pose discrimination in benzofuran-thiazole hybrids targeting PI3K and VEGFR-2 [2].

medicinal chemistry structure-activity relationship kinase inhibitor design

Methylene Linker vs. Direct Thiazole-Carboxamide Connection: Conformational Flexibility and Hydrogen Bonding Capacity

The target compound incorporates a methylene (-CH2-) spacer between the thiazole C5 position and the carboxamide nitrogen. This contrasts with analogs such as HS-113 and HS-111, where the carboxamide is attached directly to the thiazole C2 position without a flexible linker [1][2]. The methylene linker introduces an additional rotatable bond (contributing to a total of 4 rotatable bonds), which allows the benzofuran-2-carboxamide moiety to sample a broader conformational space and adopt binding poses that direct the benzofuran ring into different sub-pockets of the target protein [3]. In the PI3K inhibitory benzofuran-thiazole series, compounds with a flexible linker between the thiazole and the terminal aromatic group demonstrated superior adaptability to the PI3Kα active site compared to rigidly linked analogs, as evidenced by molecular docking studies showing additional hydrogen bond interactions and improved buried surface area complementarity [3].

medicinal chemistry conformational analysis target engagement

4-Methyl Thiazole Substitution: Impact on Lipophilicity and Metabolic Stability Relative to Unsubstituted and 5-Aryl Analogs

The target compound carries a methyl group at the thiazole C4 position. In the broader benzofuran-thiazole carboxamide class, the presence and position of the thiazole methyl substituent has been correlated with differential metabolic stability profiles. The thiazole ring is a known site for cytochrome P450 (CYP)-mediated oxidative metabolism, particularly at unsubstituted carbon positions adjacent to the sulfur atom [1]. The C4-methyl group serves as a metabolic blocking group that can reduce CYP-mediated hydroxylation at this position, potentially extending the compound's half-life in hepatic microsomal assays [1][2]. This is in contrast to analogs such as BF1 (N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide), where the thiazole ring is unsubstituted at the 4-position, potentially rendering it more susceptible to oxidative metabolism [2]. The methyl group also contributes approximately +0.5 log units to the compound's lipophilicity (estimated from Hansch π values), which may enhance membrane permeability while remaining within the acceptable drug-like range (XLogP3 = 4.7) [3].

drug metabolism pharmacokinetics lead optimization

Benzofuran-2-Carboxamide vs. Benzothiazole-2-Carboxamide Core: PI3Kα Inhibitory Potency Differential in a Matched Analog Series

The target compound incorporates a benzofuran-2-carboxamide moiety, whereas several closely related series explore benzothiazole-2-carboxamide as an alternative heterocyclic core. In the bis-thiazole series reported by Radwan et al. (2022), direct comparison between benzofuran-linked compound 6c and its benzothiazole-linked counterpart 7e revealed significant differences in anticancer potency: 6c showed IC50 values of 6.89, 9.94, and 12.67 µM against HePG2, MCF-7, and HCT-116 cell lines, respectively, while 7e showed values of 8.37, 7.31, and 24.86 µM against the same lines [1]. Against the HCT-116 colorectal carcinoma line, the benzofuran analog 6c was approximately 2-fold more potent (12.67 vs. 24.86 µM). Molecular docking indicated that the benzofuran oxygen participates in a unique water-mediated hydrogen bond network within the PI3Kα active site (PDB 4JPS) that is not geometrically accessible to the benzothiazole sulfur [1]. This oxygen-for-sulfur substitution results in a measurable difference in binding pose complementarity and contributes to the divergent cellular potency profiles [1].

kinase inhibition cancer therapeutics scaffold hopping

Halogen Identity at the Pendant Phenyl Group: 2-Fluoro vs. 2-Chloro vs. 2-Bromo in Benzofuran-Thiazole Carboxamides

The target compound features a 2-fluorophenyl substituent, whereas the closest published active analogs HS-111 and HS-113 carry 2-chlorophenyl and 2-bromophenyl groups, respectively [1][2]. In kinase inhibitor design, the identity of the halogen substituent affects not only lipophilicity (F < Cl < Br) but also the potential for halogen bonding interactions with backbone carbonyl groups in the target protein [3]. Fluorine is a weak halogen bond donor compared to chlorine and bromine, but its small van der Waals radius (1.47 Å vs. 1.75 Å for Cl and 1.85 Å for Br) and high electronegativity favor orthogonal multipolar interactions (C–F···C=O) over classical halogen bonds [3]. In the HS-113 study, the 2-bromobenzyl analog suppressed HCC cell growth in a dose-dependent manner from 0.1 to 20 µM, with strong induction of apoptosis and inhibition of HIF-1α/VEGF-mediated angiogenesis [1]. The 2-chloro analog HS-111 similarly suppressed HCC growth and induced caspase-3-dependent apoptosis [2]. The 2-fluoro analog (target compound) is predicted to exhibit lower lipophilicity (XLogP3 = 4.7) compared to the 2-chloro (estimated XLogP3 ≈ 5.1) and 2-bromo (estimated XLogP3 ≈ 5.3) analogs, which may translate into improved aqueous solubility and a different target engagement profile [4].

halogen bonding medicinal chemistry target selectivity

Drug-Likeness and Physicochemical Developability Profile: Computed Property Benchmarking Against Reference Oncology Agents

The target compound's computed physicochemical profile was benchmarked against the reference PI3K inhibitor LY294002 and the clinically approved multi-kinase inhibitor sorafenib, both of which have been used as positive controls in benzofuran-thiazole SAR studies [1][2]. The target compound shows an XLogP3 of 4.7, compared to LY294002 (XLogP ~2.5) and sorafenib (XLogP ~3.4), suggesting higher membrane permeability potential [3]. Its TPSA of 83.4 Ų is comparable to sorafenib (92.4 Ų) and lower than LY294002 (~98 Ų), falling within the generally accepted range (<140 Ų) for oral bioavailability [3]. The molecular weight (366.4 g/mol) is notably lower than both sorafenib (464.8 g/mol) and the bis-thiazole compound 6c (~545 g/mol), suggesting potential advantages in ligand efficiency metrics [1][3]. The compound satisfies 4 of 5 Lipinski Rule of 5 criteria (MW ≤ 500, XLogP ≤ 5, HBD ≤ 5, HBA ≤ 10), with the only borderline parameter being XLogP3 = 4.7 (cutoff = 5.0) [3].

drug-likeness ADME prediction lead selection

Optimal Research and Procurement Application Scenarios for N-((2-(2-Fluorophenyl)-4-methylthiazol-5-yl)methyl)benzofuran-2-carboxamide (CAS 1421445-45-5)


Kinase Inhibitor Screening Library Diversification: Ortho-Fluorophenyl Benzofuran-Thiazole Chemotype

Procurement of this compound is strategically indicated for organizations building or expanding kinase-focused screening libraries where the benzofuran-thiazole carboxamide scaffold is underrepresented. The ortho-fluorophenyl substitution pattern is distinct from the 4-fluorophenyl and 2-halobenzyl variants that dominate commercial libraries, offering novelty in chemical space [1]. The compound's favorable drug-likeness metrics (MW 366.4, TPSA 83.4 Ų, 0 Lipinski violations) make it suitable for high-throughput screening (HTS) in biochemical and cell-based kinase assays, particularly those targeting the PI3K/AKT/mTOR and VEGFR-2 pathways where benzofuran-thiazole hybrids have demonstrated nanomolar to low-micromolar potency [2][3].

Structure-Activity Relationship (SAR) Expansion Around Halogen-Substituted Benzofuran-Thiazole Carboxamides

For medicinal chemistry teams systematically exploring the SAR of halogen-substituted benzofuran-thiazole carboxamides, this compound fills a critical gap in the halogen series. With published data available for the 2-bromo (HS-113) and 2-chloro (HS-111) analogs demonstrating antiproliferative, pro-apoptotic, and anti-angiogenic activities in hepatocellular carcinoma models, the 2-fluoro compound completes the halogen triad (F/Cl/Br) for comparative SAR analysis [1][2]. This enables quantitative assessment of halogen-dependent effects on target binding, cellular potency, and physicochemical properties within a controlled structural framework [3].

Computational Chemistry and Structure-Based Drug Design: Methylene Linker Conformational Analysis

The compound's methylene linker between the thiazole core and the benzofuran-2-carboxamide moiety provides a distinct conformational profile compared to directly linked analogs (e.g., HS-113, HS-111). This makes it a valuable probe molecule for molecular dynamics simulations and free-energy perturbation (FEP) calculations aimed at understanding the thermodynamic consequences of linker flexibility on kinase binding pocket complementarity [1]. The additional rotatable bond and hydrogen bond acceptor, combined with the ortho-fluorine's unique multipolar interaction potential, offer a rich parameter space for validating computational binding affinity prediction methods [2][3].

Metabolic Stability Assessment of 4-Methyl Thiazole Derivatives in Preclinical ADME Profiling

The C4-methyl substitution on the thiazole ring provides a built-in metabolic blocking group that can be leveraged in comparative microsomal stability studies. This compound can serve as a tool to evaluate the impact of thiazole C4 substitution on CYP-mediated oxidative metabolism, in head-to-head comparisons with C4-unsubstituted analogs such as BF1 [1][2]. Procurement is recommended for DMPK laboratories seeking to quantify the metabolic soft-spot protection conferred by the C4-methyl group in the context of benzofuran-thiazole hybrid scaffolds, with potential implications for lead optimization of related kinase inhibitor programs [1].

Quote Request

Request a Quote for N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.